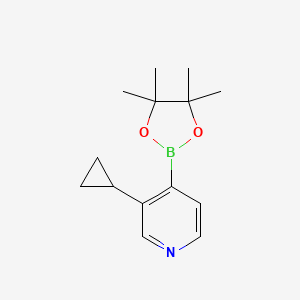
2-(Benzamido)pyridine-4-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzamido)pyridine-4-boronic acid pinacol ester (2-BPA-4-BAPE) is a boronic acid pinacol ester that is used as a reagent in organic synthesis. It is a versatile reagent that can be used in a variety of reactions, including carbon-carbon bond formation, coupling reactions, and the formation of boronate esters. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
2-(Benzamido)pyridine-4-boronic acid pinacol ester is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of peptidomimetics, as well as in the synthesis of boron-containing compounds. Additionally, it has been used in the synthesis of heterocyclic compounds and in the synthesis of compounds containing boronic acid moieties.
Wirkmechanismus
The mechanism of action of 2-(Benzamido)pyridine-4-boronic acid pinacol ester is not fully understood. However, it is believed that the boronic acid moiety of the molecule acts as a Lewis acid, which facilitates the formation of boronate esters. Additionally, the benzamidopyridine portion of the molecule is believed to act as a nucleophile, which facilitates the formation of carbon-carbon bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that the boronate ester formed from the reaction of the boronic acid moiety of the molecule with a suitable nucleophile may have an effect on the activity of enzymes and other proteins. Additionally, the carbon-carbon bonds formed from the reaction of the benzamidopyridine portion of the molecule may also have an effect on the activity of enzymes and other proteins.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(Benzamido)pyridine-4-boronic acid pinacol ester in laboratory experiments include its versatility, its ability to form boronate esters, and its ability to form carbon-carbon bonds. Additionally, it is relatively inexpensive and easy to use. The main limitation of using this compound in laboratory experiments is that it is not as reactive as other reagents, such as aryl halides.
Zukünftige Richtungen
There are a variety of potential future directions for the use of 2-(Benzamido)pyridine-4-boronic acid pinacol ester. These include its use in the synthesis of novel pharmaceuticals, agrochemicals, and other organic compounds. Additionally, this compound could be used in the synthesis of peptidomimetics, as well as in the synthesis of heterocyclic compounds and compounds containing boronic acid moieties. Finally, it could be used in the synthesis of boron-containing compounds, such as boron-dipyrromethene complexes.
Synthesemethoden
2-(Benzamido)pyridine-4-boronic acid pinacol ester can be synthesized by a variety of methods, including the reaction of 2-benzamidopyridine and 4-boronic acid pinacol ester. This reaction is typically carried out in the presence of a suitable catalyst, such as a palladium or copper catalyst. The reaction is typically carried out in an aqueous medium, and the product can be isolated by precipitation or extraction.
Eigenschaften
IUPAC Name |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BN2O3/c1-17(2)18(3,4)24-19(23-17)14-10-11-20-15(12-14)21-16(22)13-8-6-5-7-9-13/h5-12H,1-4H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFRCALNIJJLII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5,6'-Dimethyl-[2,2']bipyridinyl; 97%](/img/structure/B6337728.png)





